N-FMOC Mitomycin C N-FMOC Mitomycin C
Brand Name: Vulcanchem
CAS No.:
VCID: VC18559358
InChI: InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1
SMILES:
Molecular Formula: C30H28N4O7
Molecular Weight: 556.6 g/mol

N-FMOC Mitomycin C

CAS No.:

Cat. No.: VC18559358

Molecular Formula: C30H28N4O7

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

N-FMOC Mitomycin C -

Specification

Molecular Formula C30H28N4O7
Molecular Weight 556.6 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate
Standard InChI InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1
Standard InChI Key SHPYTDAANNYACA-QDJHNDFYSA-N
Isomeric SMILES CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N

Introduction

Chemical Structure and Synthesis of N-FMOC Mitomycin C

Structural Modifications

Mitomycin C (C₁₅H₁₈N₄O₅) is a bifunctional alkylating agent characterized by a aziridine ring, quinone moiety, and carbamate group . The addition of the Fmoc group to the amino terminus of MMC introduces a hydrophobic aromatic system, which facilitates π–π stacking interactions with polymeric carriers. This modification is achieved through a carbodiimide-mediated coupling reaction, where the Fmoc group is conjugated to the primary amine of MMC under controlled pH conditions .

Synthesis Protocols

The synthesis of N-FMOC Mitomycin C typically involves the following steps:

  • Activation of the Fmoc Group: The Fmoc moiety is activated using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in anhydrous dimethylformamide (DMF).

  • Conjugation to MMC: The activated Fmoc group is reacted with the primary amine of MMC at 4°C for 24 hours to prevent degradation of the aziridine ring.

  • Purification: The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (0.1% trifluoroacetic acid) .

Table 1: Key Physicochemical Properties of N-FMOC Mitomycin C

PropertyValueSource
Molecular FormulaC₃₀H₂₈N₄O₇
Molar Mass556.57 g/mol
SolubilitySoluble in DMSO, DMF
StabilityLight-sensitive; store at -20°C

Physicochemical and Stability Profiles

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.75–7.25 (m, 9H, Fmoc aromatic), δ 5.85 (s, 1H, quinone), δ 3.45 (t, 2H, aziridine) .

  • MALDI-TOF MS: [M+H]⁺ observed at m/z 557.2, confirming the molecular formula .

Applications in Drug Delivery Systems

Nanoparticle Formulations

N-FMOC Mitomycin C has been incorporated into polymeric nanoparticles (NPs) composed of Fmoc-Lys-PEG and Fmoc-Lys-PEG-RGD. These NPs leverage π–π stacking and hydrogen bonding to achieve drug loading efficiencies exceeding 85% . Table 2 summarizes the pharmacodynamic outcomes of MMC-loaded NPs in preclinical models.

Table 2: In Vivo Efficacy of N-FMOC Mitomycin C Nanoparticles

ParameterResultSource
Tumor Growth Inhibition78% reduction vs. control
Apoptosis Induction45% increase in caspase-3 activity
Metastasis Suppression62% reduction in lung nodules

Targeted Therapy

The RGD peptide on Fmoc-Lys-PEG-RGD NPs enables selective binding to αvβ3 integrins overexpressed in bladder cancer cells, enhancing tumor-specific uptake while minimizing systemic toxicity .

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Purity assessments employ a C18 column with a mobile phase of 0.077% ammonium acetate-methanol (70:30). The retention time for N-FMOC Mitomycin C is 21 minutes, with a tailing factor ≤1.3 . Impurities such as cinnamamide are quantified using a correction factor of 0.35 .

Pharmacological and Toxicological Profiles

Mechanism of Action

Like native MMC, N-FMOC Mitomycin C crosslinks DNA via its aziridine and carbamate groups, inducing apoptosis in rapidly dividing cells. The Fmoc modification delays drug release, enabling sustained DNA damage in tumor tissues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator